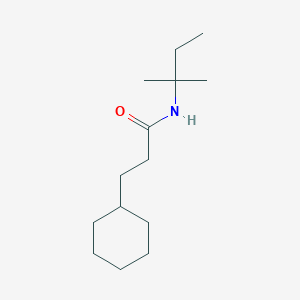
N-(3,4,5-trimethoxybenzyl)-2-pyrimidinamine
Übersicht
Beschreibung
N-(3,4,5-trimethoxybenzyl)-2-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TMA-2 and belongs to the family of phenethylamines. TMA-2 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Metal Complex Synthesis
N-(3,4,5-trimethoxybenzyl)-2-pyrimidinamine, commonly known as Trimethoprim, has been utilized in the synthesis of metal complexes. A study by Tella & Obaleye (2011) focused on Co(II) and Cd(II) complexes using Trimethoprim. These complexes displayed antiplasmodial activity against Plasmodium berghei, indicating potential in malaria research.
Structural Analysis and Hydrogen Bonding
Trimethoprim's crystal and molecular structure have been extensively studied. Koetzle & Williams (1976) conducted a neutron diffraction study to obtain a high-precision description of Trimethoprim's structure. This research contributes significantly to understanding its binding properties to receptors.
Cocrystallization Studies
Studies on cocrystallization of Trimethoprim with various compounds have been conducted. For instance, Ton & Egert (2015) explored the cocrystallization of Trimethoprim with glutarimide, revealing insights into the compound's structural characteristics and potential interactions.
Electrochemical Studies
The electrochemical properties of Trimethoprim have been investigated, as shown in a study by Vajtner & Lovreček (1986). This research offers insights into its reduction mechanisms, which could be relevant for various applications, including sensor development.
Environmental Impact and Transformation
The transformation of Trimethoprim during biological wastewater treatment has been studied by Yi, Barr, & Harper (2012). They identified metabolites related to Trimethoprim, providing valuable information about its environmental impact and degradation pathways.
Corrosion Inhibition
Interestingly, Trimethoprim has been investigated as a corrosion inhibitor for carbon steel in acidic environments. Samide (2013) found that Trimethoprim's adsorption onto metal surfaces could significantly reduce corrosion, demonstrating its potential in industrial applications.
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of Trimethoprim and its derivatives have been a significant focus area. For example, Botta et al. (1992) synthesized and evaluated the activities of various derivatives, contributing to the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-18-11-7-10(8-12(19-2)13(11)20-3)9-17-14-15-5-4-6-16-14/h4-8H,9H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLQVYKCSUNYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)

![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)

![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)


![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)


![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5815961.png)
![N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)
![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)